2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
CAS No.: 1251602-52-4
Cat. No.: VC6325158
Molecular Formula: C21H19N5O5
Molecular Weight: 421.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251602-52-4 |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 421.413 |
| IUPAC Name | 2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H19N5O5/c1-29-15-8-6-14(7-9-15)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-17-5-3-4-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27) |
| Standard InChI Key | YGQUUZJVVYXRSE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC |
Introduction
The compound 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a triazolo-pyrazine core with a methoxyphenoxy substituent and an N-(4-methoxyphenyl)acetamide moiety. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis and Preparation
The synthesis of this compound likely involves a multi-step process, including the formation of the triazolo-pyrazine core and subsequent modification with the methoxyphenoxy and acetamide groups. Common methods for synthesizing similar compounds involve heterocyclization reactions and the use of bifunctional reagents .
Biological Activity
While specific biological activity data for this compound are not available, related compounds with triazolo-pyrazine cores have shown promise as anti-inflammatory and antimicrobial agents. For example, some triazolo-pyrazine derivatives have been evaluated for their anti-inflammatory properties using molecular docking studies .
Research Findings:
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The compound's structure suggests potential for interaction with biological targets, possibly through hydrogen bonding or π-π stacking interactions.
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The methoxyphenoxy group may enhance solubility and bioavailability.
Future Directions:
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Biological Evaluation: In vitro and in vivo studies are necessary to determine the compound's efficacy and safety profile.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to optimize its biological activity could be a fruitful area of research.
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Pharmacokinetic Studies: Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent.
Data Table: Comparison of Related Compounds
Note: The specific data for 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H- triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide is not fully detailed in the available literature, so some properties are inferred from similar compounds.
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